2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine-based heterocyclic molecule featuring a piperazine linker and a pyrrolidine substituent.
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN7/c1-13-10-15(23-4-2-3-5-23)22-17(21-13)25-8-6-24(7-9-25)16-14(18)11-19-12-20-16/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUAESVUHHRMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimalarial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with both piperazine and pyrrolidine moieties, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties by targeting specific kinases involved in tumor growth. For instance, studies have shown that pyrimidine analogs can inhibit various kinases such as PfGSK3 and PfPK6, which are critical in cancer cell proliferation and survival .
Antimalarial Activity
In addition to anticancer properties, this compound has been evaluated for its antimalarial activity. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, through its action on specific kinases that regulate the parasite's life cycle stages . The compound demonstrated an IC50 value in the low nanomolar range against these targets, indicating potent activity.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | PfGSK3 | 698 ± 66 | |
| Anticancer | PfPK6 | Not Determined | |
| Antimalarial | Plasmodium falciparum | Low nM |
Case Studies
- Anticancer Efficacy : In a study involving various pyrimidine derivatives, one compound showed a significant reduction in tumor size in mouse models when administered at therapeutic doses. The mechanism was linked to the inhibition of cell cycle progression via kinase inhibition.
- Antimalarial Testing : A series of in vitro tests were conducted using Plasmodium falciparum strains. The tested compound showed high efficacy with EC50 values indicating robust inhibition of parasite growth across multiple strains.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases. It has shown promise in:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies have demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential application in oncology.
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders, including Alzheimer's disease. Its structure suggests potential inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative conditions .
Investigations into the biological activity of this compound have highlighted its interactions with various receptors and enzymes:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes such as MAO-A and MAO-B. Preliminary data suggests that it may possess significant inhibitory potency, with IC50 values indicating strong binding affinity .
- Receptor Modulation : The piperazine component allows for modulation of neurotransmitter receptors, which could lead to therapeutic effects in mood disorders and anxiety .
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that are crucial for developing new pharmaceutical agents. The methods typically include:
- Building Block Synthesis : The compound serves as a building block for synthesizing more complex molecules, facilitating the exploration of new drug candidates with enhanced efficacy and reduced side effects.
Case Studies
Several studies have documented the applications and effects of this compound:
Comparison with Similar Compounds
Key Observations:
The pyrrolidine substituent (shared with ) may improve solubility and metabolic stability compared to piperidine or methylpiperazine groups (e.g., ), as pyrrolidine’s smaller ring size reduces steric hindrance .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~363.4) is lower than most analogues (379.5–451.0), aligning better with Lipinski’s rule for oral bioavailability .
- Halogenated derivatives (e.g., bromo in , chloro in ) exhibit higher molecular weights, which may impact pharmacokinetics.
Synthetic Considerations :
- Piperazine-linked pyrimidines are commonly synthesized via nucleophilic substitution or coupling reactions, as seen in analogues like . The fluoropyrimidinyl group in the target compound likely requires specialized fluorination steps, similar to methods described for fluorinated benzisoxazoles in .
Notes
Limitations of Data :
- Specific biological activity data (e.g., IC50 values, kinase selectivity) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogues and general pyrimidine pharmacology .
- Physicochemical properties (e.g., melting point, solubility) for many analogues are unreported, limiting direct comparisons .
Research Gaps :
- Further studies are needed to evaluate the target compound’s stability, metabolic profile, and efficacy in preclinical models.
- Comparative crystallographic data (as in ) could clarify conformational preferences influenced by substituents.
Safety and Regulatory Considerations :
- Sulfonyl and halogenated analogues (e.g., ) may pose synthetic challenges or toxicity risks, whereas the target compound’s fluoropyrimidinyl group is more likely to align with modern drug design trends favoring fluorine-containing motifs .
Preparation Methods
Cyclization of β-Dicarbonyl or β-Enaminone Precursors
β-Dicarbonyl compounds, such as ethyl acetoacetate or acetylacetone, undergo cyclization with urea or thiourea derivatives under acidic or basic conditions to generate the pyrimidine ring. For example, heating ethyl acetoacetate with guanidine hydrochloride in ethanol at reflux yields 4,6-dimethylpyrimidin-2-amine, which serves as a precursor for further functionalization. Modifications to this method include using β-enaminones, which offer better regioselectivity for asymmetric substitution patterns.
Sequential Amine Coupling Reactions
Functionalization of the pyrimidine core with piperazine and pyrrolidine groups proceeds through nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.
Piperazine Installation via SNAr
The 4-chloro substituent on the pyrimidine ring undergoes displacement by piperazine in polar aprotic solvents. For instance, reacting 4-chloro-5-fluoropyrimidine with piperazine in acetonitrile at 80°C for 8 hours in the presence of potassium carbonate (K2CO3) yields 4-(piperazin-1-yl)-5-fluoropyrimidine with 65–75% efficiency. Elevated temperatures (>100°C) reduce reaction times but risk decomposition of sensitive intermediates.
Pyrrolidine Functionalization
The 2-position of the pyrimidine core is functionalized with pyrrolidine through analogous SNAr chemistry. A representative procedure involves treating 2-chloro-4-methylpyrimidine with pyrrolidine in 1,2-dimethoxyethane (DME) at 50°C for 4 hours, achieving 85–90% conversion. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reactivity by stabilizing transition states.
Modular Assembly Strategies
Recent patents and publications highlight modular approaches to streamline synthesis:
Two-Step Coupling Protocol
-
Piperazine Coupling : 4-Chloro-5-fluoropyrimidine reacts with piperazine in acetonitrile/K2CO3 at 80°C (Yield: 72%).
-
Pyrrolidine Coupling : The intermediate undergoes a second SNAr with pyrrolidine in DME at 50°C (Yield: 89%).
This method minimizes purification steps and achieves an overall yield of 64%.
One-Pot Sequential Functionalization
Combining both coupling steps in a single reactor reduces solvent waste. A mixture of piperazine and pyrrolidine in DME reacts with 4,6-dichloro-5-fluoropyrimidine at 100°C for 12 hours, yielding the target compound in 57% isolated yield. While efficient, this approach requires precise stoichiometry to avoid over-substitution.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Higher temperatures (>100°C) promote faster reactions but risk decomposition of the fluoropyrimidine moiety. Catalytic systems employing palladium or copper ligands (e.g., Xantphos) have been explored for Buchwald–Hartwig couplings but show limited advantage over SNAr in this context.
Analytical Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
-
NMR Spectroscopy : 1H NMR confirms substitution patterns (e.g., pyrrolidine protons at δ 2.8–3.2 ppm; piperazine protons at δ 2.5–3.0 ppm).
-
Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 343.4 [M+H]+.
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows >98% purity for optimized routes .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity for heterocyclic coupling reactions .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during nucleophilic substitutions .
- Monitoring techniques : Thin-layer chromatography (TLC) or HPLC can track reaction progress and intermediate stability .
- Purification : Use column chromatography with gradient elution or recrystallization to isolate the final product .
Advanced Tip : Apply design of experiments (DoE) to statistically optimize variables like molar ratios and catalyst loading .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions (e.g., fluoropyrimidine vs. pyrrolidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., distinguishing C₂₂H₂₈FN₇ from isobaric impurities) .
- X-ray crystallography : Resolves stereochemical ambiguities and piperazine/pyrimidine ring conformations .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use validated protocols (e.g., IC₅₀ determination via dose-response curves in kinase inhibition studies) .
- Structural validation : Confirm batch purity via LC-MS to rule out degradation products .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Advanced: What computational strategies can predict the compound’s binding affinity to biological targets?
Methodological Answer:
Computational workflows enhance target hypothesis generation:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs .
- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., water, 100 ns trajectories) to assess conformational flexibility .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between fluoropyrimidine and non-fluorinated analogs .
Basic: How can researchers assess the compound’s solubility and stability in physiological buffers?
Methodological Answer:
- Solubility screening : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) or simulated gastric fluid .
- Stability profiling : Incubate at 37°C and analyze degradation products via LC-MS/MS over 24–72 hours .
- pH-dependent studies : Measure solubility across pH 1–10 to identify optimal formulation conditions .
Advanced: What experimental and computational approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- In vitro assays :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets .
- Kinase profiling panels : Test inhibition across 100+ kinases to identify selectivity .
- In silico tools :
- Pathway analysis : Use KEGG or Reactome to map putative signaling pathways affected .
- Transcriptomics : Correlate gene expression changes (RNA-seq) with phenotypic outcomes .
Basic: How can researchers evaluate metabolic stability in preclinical models?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Metabolite identification : Use HRMS/MS to characterize phase I/II metabolites .
Advanced: What strategies improve SAR (Structure-Activity Relationship) analysis for fluoropyrimidine derivatives?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (Cl/Br), methyl, or methoxy groups at pyrimidine positions .
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity .
- Free-Wilson analysis : Quantify contributions of individual substituents to potency .
Advanced: How can quantum chemical calculations guide reaction design for novel analogs?
Methodological Answer:
- Transition state modeling : Use Gaussian or ORCA to calculate activation energies for key steps (e.g., SNAr reactions) .
- Solvent effects : Apply COSMO-RS to predict solvent compatibility for piperazine ring formation .
- Reaction path sampling : Identify low-energy pathways for fluoropyrimidine-piperazine coupling .
Basic: What in vitro toxicity assays are recommended for early-stage safety profiling?
Methodological Answer:
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to determine IC₅₀ values .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
- Ames test : Screen for mutagenicity in bacterial reverse mutation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
